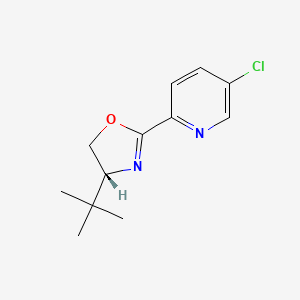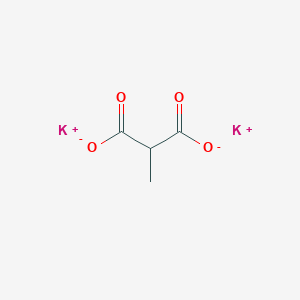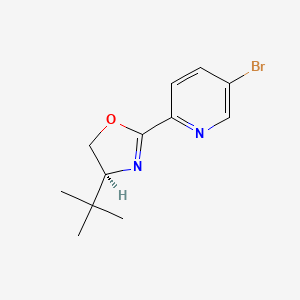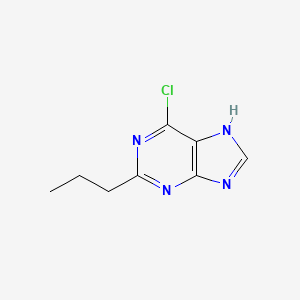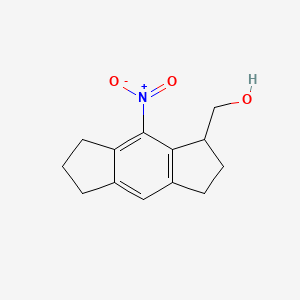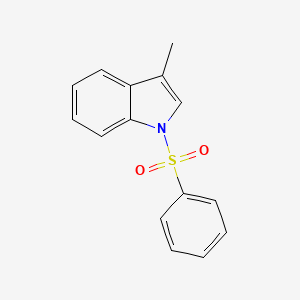
3-methyl-1-(phenylsulfonyl)-1H-indole
描述
3-Methyl-1-(phenylsulfonyl)-1H-indole is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(phenylsulfonyl)-1H-indole typically involves the sulfonylation of indole derivatives. One common method is the reaction of 3-methylindole with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under mild conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
3-Methyl-1-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution reactions such as halogenation, alkylation, and acylation.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Nucleophilic Addition: The phenylsulfonyl group can participate in nucleophilic addition reactions, forming new carbon-sulfur bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (e.g., bromine, chlorine), alkyl halides, and acyl chlorides are used in the presence of Lewis acids like aluminum chloride or boron trifluoride.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Nucleophilic Addition: Grignard reagents and organolithium compounds are used in anhydrous solvents such as diethyl ether or tetrahydrofuran to facilitate nucleophilic addition reactions.
Major Products Formed
The major products formed from these reactions include halogenated indoles, alkylated indoles, acylated indoles, and various sulfonyl derivatives. These products have diverse applications in organic synthesis and medicinal chemistry .
科学研究应用
3-Methyl-1-(phenylsulfonyl)-1H-indole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Industrial Applications: In the industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-methyl-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. For example, the compound can inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways . Additionally, its ability to undergo electrophilic substitution allows it to form covalent bonds with nucleophilic residues in proteins, further influencing their function .
相似化合物的比较
Similar Compounds
3-Methylindole: Lacks the phenylsulfonyl group, making it less reactive in certain chemical reactions.
1-Phenylsulfonylindole: Similar structure but without the methyl group at the 3-position, affecting its reactivity and applications.
Phenylsulfonylacetophenone: Contains a phenylsulfonyl group but differs in the core structure, leading to different chemical properties and applications.
Uniqueness
3-Methyl-1-(phenylsulfonyl)-1H-indole is unique due to the presence of both the methyl group at the 3-position and the phenylsulfonyl group. This combination enhances its reactivity towards electrophilic and nucleophilic reagents, making it a valuable intermediate in organic synthesis. Its unique structure also contributes to its potential as a pharmaceutical agent with diverse biological activities .
属性
IUPAC Name |
1-(benzenesulfonyl)-3-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-12-11-16(15-10-6-5-9-14(12)15)19(17,18)13-7-3-2-4-8-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFHTDJSMGWOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
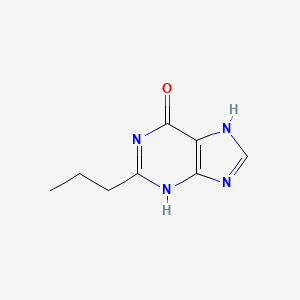
![rel-(3aR,7aS)-2-(tert-Butoxycarbonyl)-5-methyloctahydro-7aH-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B8200642.png)
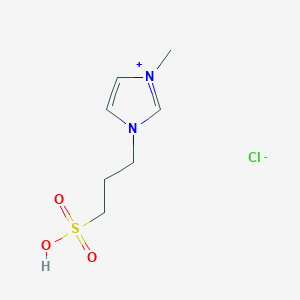
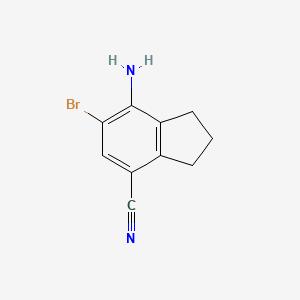
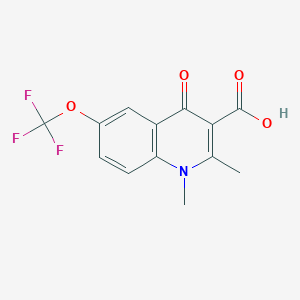
![rel-2-(tert-Butyl) 7a-methyl (3aR,7aS)-5-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-2,7a-dicarboxylate](/img/structure/B8200670.png)
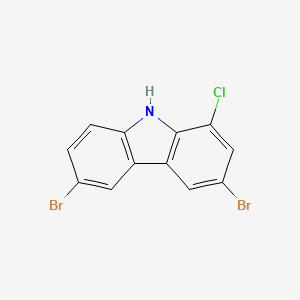
![(2,3-Dihydropyrazolo[5,1-b]oxazol-3-yl)methanamine hydrochloride](/img/structure/B8200678.png)
![3-Isopropyl-1-methoxy-6,7-dihydro-5H-cyclopenta[c]pyridin-4-amine](/img/structure/B8200686.png)
